molecular formula C7H13N5O3 B14078778 N-(2,2-Dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide

N-(2,2-Dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B14078778
M. Wt: 215.21 g/mol
InChI Key: XIBVTJVSPIJKRI-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide typically involves the reaction of a suitable acetamide precursor with a tetrazole derivative. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide: Unique due to its specific substitution pattern and functional groups.

    Tetrazole derivatives: Share the tetrazole ring but differ in their substituents, leading to different chemical and biological properties.

    Acetamide derivatives: Similar in having the acetamide functional group but may lack the tetrazole ring, resulting in different reactivity and applications.

Uniqueness

This compound stands out due to its combination of the tetrazole ring and the dimethoxyethyl group, which imparts unique chemical properties and potential biological activities.

Properties

Molecular Formula

C7H13N5O3

Molecular Weight

215.21 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C7H13N5O3/c1-14-7(15-2)3-8-6(13)4-12-5-9-10-11-12/h5,7H,3-4H2,1-2H3,(H,8,13)

InChI Key

XIBVTJVSPIJKRI-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)CN1C=NN=N1)OC

Origin of Product

United States

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